molecular formula C26H33N5O2S B2834781 1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide CAS No. 1112411-80-9

1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B2834781
CAS No.: 1112411-80-9
M. Wt: 479.64
InChI Key: QLWCOMBSLFSSKA-UHFFFAOYSA-N
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Description

1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of microwave activation to shorten reaction times and improve selectivity . Additionally, the use of environmentally benign reagents and conditions is often prioritized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole

Uniqueness

1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide is unique due to the presence of both a sulfonyl group and a trifluoromethyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)-N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O2S/c32-24(27-13-7-16-29-14-5-2-6-15-29)20-10-17-30(18-11-20)26-28-22-12-19-34-23(22)25(33)31(26)21-8-3-1-4-9-21/h1,3-4,8-9,12,19-20H,2,5-7,10-11,13-18H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWCOMBSLFSSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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